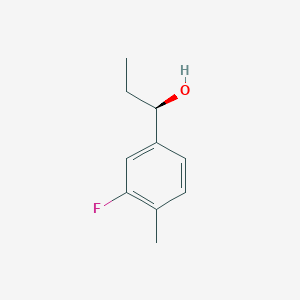

(1R)-1-(3-fluoro-4-methylphenyl)propan-1-ol

Description

(1R)-1-(3-Fluoro-4-methylphenyl)propan-1-ol is a chiral secondary alcohol with a molecular formula of C₁₀H₁₃FO and a molecular weight of 168.21 g/mol . The compound features a fluorinated aromatic ring substituted with a methyl group at the para position relative to the hydroxyl-bearing propanol chain. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to steric bulk and lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name |

(1R)-1-(3-fluoro-4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCGKYXNTIQVJM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=C(C=C1)C)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-fluoro-4-methylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(3-fluoro-4-methylphenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective formation of the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst to achieve enantioselectivity. This method allows for the large-scale production of the compound with high purity and yield. The process parameters, such as pressure, temperature, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-fluoro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, (1R)-1-(3-fluoro-4-methylphenyl)propan-1-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane, (1R)-1-(3-fluoro-4-methylphenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in toluene.

Major Products Formed

Oxidation: (1R)-1-(3-fluoro-4-methylphenyl)propan-1-one.

Reduction: (1R)-1-(3-fluoro-4-methylphenyl)propane.

Substitution: (1R)-1-(3-fluoro-4-methylphenyl)propyl chloride or bromide.

Scientific Research Applications

(1R)-1-(3-fluoro-4-methylphenyl)propan-1-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The positional isomer (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol () shares the same molecular formula and weight as the target compound but differs in substituent arrangement. The absence of a methyl group in (R)-1-(4-fluorophenyl)-1-propanol () reduces steric hindrance and lipophilicity, which could enhance solubility but decrease metabolic stability compared to the methyl-substituted derivatives .

Halogen and Functional Group Variations: Replacement of fluorine with chlorine in (1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol () introduces a heavier, more polarizable halogen. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) and pharmacological profiles . The tert-butylamino group in the latter compound adds a basic nitrogen, enabling protonation at physiological pH, which is absent in the target compound. This difference could influence solubility, bioavailability, and receptor affinity .

Biological Activity

(1R)-1-(3-fluoro-4-methylphenyl)propan-1-ol is a chiral alcohol noted for its potential biological activity, particularly in medicinal chemistry. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₀H₁₃FO, and it has a CAS number of 357611-22-4. The compound's structure is characterized by a chiral center that contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃FO |

| CAS Number | 357611-22-4 |

| Chirality | (1R) |

| Functional Groups | Alcohol, Fluorinated Aromatic |

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways:

Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, impacting physiological processes.

Receptor Interaction : Preliminary studies suggest that this compound interacts with G protein-coupled receptors (GPCRs), particularly those related to dopaminergic signaling pathways, which are significant in neuropsychiatric disorders .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Similar compounds have been studied for their efficacy in treating major depressive disorder (MDD) and anxiety disorders. For instance, fluvoxamine, a related compound, has demonstrated significant effects in reducing symptoms of depression and anxiety .

- Neuroprotective Properties : The interaction with dopaminergic receptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

- Fluvoxamine Studies : Fluvoxamine has been extensively studied for its role as a selective serotonin reuptake inhibitor (SSRI). Its efficacy in treating anxiety disorders provides insights into the potential applications of this compound due to structural similarities .

- Interaction Studies : Research involving structural modifications of related compounds has shown varying binding affinities and efficacies against different biological targets. This highlights the importance of understanding how modifications affect therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.